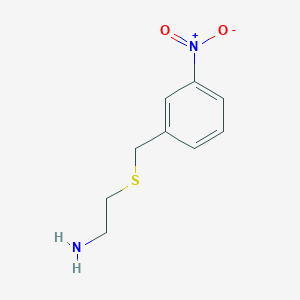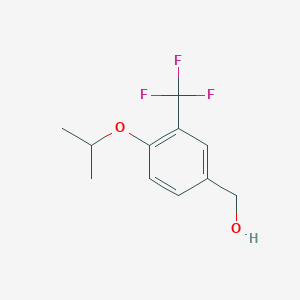
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol
Übersicht
Beschreibung
“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C11H13F3O2 . It has a molecular weight of 234.22 and is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: OCC1=CC=C(OC©C)C(C(F)(F)F)=C1 . This indicates that the molecule contains an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol group .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 234.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen
1. Applications in Solvatochromism and Probing Solvent Mixtures
- Solvatochromic Phenolates : The study by Nandi et al. (2012) discusses nitro-substituted phenolates, which show solvatochromic properties. These compounds demonstrate a reversal in solvatochromism and are used to investigate binary solvent mixtures, suggesting potential applications in studying solvent effects and interactions in solutions containing (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol Nandi et al. (2012).
2. Studies on Vinyl Cation Formation and Reactivity
- Vinyl Cation Reactivity : The research conducted by van Alem et al. (2005) delves into the photochemical reactions of vinylic halides, focusing on the formation and reactivity of vinyl cations. These studies shed light on the behavior of compounds with similar structural motifs to this compound, highlighting their potential in understanding reaction pathways and mechanisms van Alem et al. (2005).
3. Enantioselective Synthesis Applications
- Enantioselective Synthesis : Ouyang et al. (2013) discuss the efficient enantioselective synthesis of a compound structurally related to this compound, emphasizing its importance in the synthesis of certain pharmaceuticals. This highlights the potential application of this compound in chiral synthesis and pharmaceutical manufacturing Ouyang et al. (2013).
4. Interaction and Complex Formation Studies
- Interaction with Alcohols : Maity et al. (2011) investigate the interactions of alcohols with fluorophenylacetylenes, providing insights into the hydrogen bonding and interaction dynamics. This research could be applicable for understanding the interaction behavior of compounds structurally similar to this compound with various solvents Maity et al. (2011).
Eigenschaften
IUPAC Name |
[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYONATXSZSGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

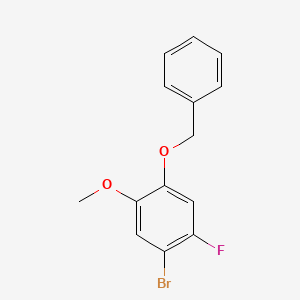
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)



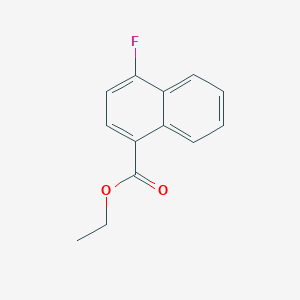
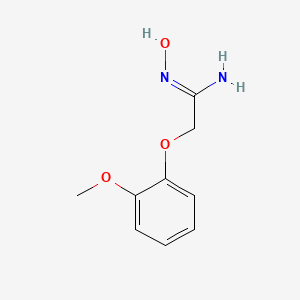
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

